2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a triazole ring substituted with an iodine atom and an oxazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Iodination: The triazole ring is then iodinated using iodine or an iodine-containing reagent under controlled conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reaction: The iodinated triazole and the oxazole are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can occur at the iodine-substituted triazole ring.
Substitution: The iodine atom on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the iodine-substituted triazole can lead to the formation of a triazole ring without the iodine atom.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: It may exhibit antimicrobial properties against certain pathogens.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Coatings: It can be used in the development of specialized coatings for various applications.
Mechanism of Action
The mechanism of action of 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and oxazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The iodine atom may also play a role in these interactions by providing additional binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Lacks the iodine atom, which may result in different biological activity.
2-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Contains a chlorine atom instead of iodine, which can affect its reactivity and interactions.
2-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Contains a bromine atom, which may have different steric and electronic effects.
Uniqueness
The presence of the iodine atom in 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide makes it unique compared to its analogs. Iodine can provide higher binding affinity and different reactivity patterns, which can be advantageous in certain applications, such as enzyme inhibition or material science.
Properties
Molecular Formula |
C8H8IN5O2 |
---|---|
Molecular Weight |
333.09 g/mol |
IUPAC Name |
2-(3-iodo-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C8H8IN5O2/c1-5-2-6(13-16-5)11-7(15)3-14-4-10-8(9)12-14/h2,4H,3H2,1H3,(H,11,13,15) |
InChI Key |
DNNVOYPUJHFBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC(=N2)I |
Origin of Product |
United States |
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